Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-9(13)12-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSNAWCSIKTLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The synthesis involves the nucleophilic addition of 2-aminopyridine to ethyl acrylate, catalyzed by trifluoromethanesulfonic acid, to yield ethyl 3-(pyridin-2-ylamino)propanoate:
$$
\text{2-Aminopyridine} + \text{Ethyl acrylate} \xrightarrow[\text{N}_2]{\text{TfOH, EtOH, heat}} \text{Ethyl 3-(pyridin-2-ylamino)propanoate}
$$
Reaction Conditions
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent | Anhydrous ethanol | Volume: 0.25 to 1 times the volume of ethyl acrylate |
| Catalyst | Trifluoromethanesulfonic acid (TfOH) | 5-10 mol% relative to ethyl acrylate |
| Temperature | 120–160 °C | Oil bath heating under reflux |
| Atmosphere | Nitrogen | To prevent oxidation and moisture interference |
| Reaction time | 16–20 hours | Stirring and refluxing |
Work-Up and Purification
- After completion, the reaction mixture is cooled to 35–40 °C.
- The mixture is washed with a first organic solvent (e.g., petroleum ether, ethyl acetate, or methylene dichloride or their mixtures).
- Concentration is performed under reduced pressure at 35–40 °C and 0.09–0.1 MPa.
- The concentrated product is washed again with a second organic solvent (similar options as above).
- Final purification is achieved by recrystallization from a petroleum ether/ethyl acetate mixture, yielding white lamellar crystals of the product.
Experimental Embodiments and Yields
The following table summarizes key experimental data from three representative embodiments:
| Embodiment | 2-Aminopyridine (g) | Ethyl Acrylate (mL) | TfOH (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Solvent Volume (mL) | Recrystallization Solvent Ratio (Petroleum Ether:Ethyl Acetate) |
|---|---|---|---|---|---|---|---|---|
| 1 | 50 | 56.5 | 9 | 18 | 80 | 99 | 50 | 5:1 |
| 2 | 100 | 113 | 15 | 20 | 83 | 99 | 100 | 8:1 |
| 3 | 150 | 170 (approx.) | 25 | 16 | 85 | 99 | 80 | 10:1 |
Analysis of Preparation Method
Advantages
- High Yield and Purity: The process consistently achieves yields between 80–85% with purity around 99% as confirmed by HPLC.
- Simplicity: The one-step catalytic reaction simplifies the synthesis compared to multi-step routes.
- Cost-Effectiveness: Raw materials (2-aminopyridine and ethyl acrylate) are inexpensive and readily available.
- Environmental and Safety Profile: Use of nitrogen atmosphere and relatively mild solvents under controlled conditions enhances safety and reduces environmental impact.
- Scalability: The method has been demonstrated at scales up to 150 g of 2-aminopyridine, indicating industrial applicability.
Reaction Mechanism Considerations
The reaction proceeds via hydroamination of the activated double bond in ethyl acrylate by the nucleophilic amino group of 2-aminopyridine, catalyzed by the strong acid trifluoromethanesulfonic acid. The acid activates the double bond, facilitating nucleophilic attack and subsequent formation of the amino-substituted ester.
Comparative Notes on Alternative Methods
Earlier reported methods involved:
- Multi-step synthesis starting from 2-chloropyridine N-oxide and β-alanine ethyl ester salts, followed by Pd/C catalytic hydrogenation.
- Longer reaction times (up to 100 hours) and lower yields (30–52%).
- More complicated reaction conditions and higher production costs.
The trifluoromethanesulfonic acid-catalyzed one-step method significantly improves upon these by reducing reaction time to 16–20 hours and increasing yield and purity, while simplifying the process.
Summary Table of Key Process Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Raw Materials | 2-Aminopyridine, Ethyl acrylate | Molar ratio 1:1 to 1:2 |
| Catalyst | Trifluoromethanesulfonic acid | 5–10 mol% |
| Solvent | Anhydrous ethanol | 0.25–1 volume relative to ethyl acrylate |
| Temperature | 120–160 °C | Oil bath reflux |
| Reaction Time | 16–20 hours | Stirring under nitrogen |
| Work-up Solvents | Petroleum ether, ethyl acetate, methylene dichloride | For washing and recrystallization |
| Yield | 80–85% | High efficiency |
| Purity (HPLC) | 99% | High purity product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including thrombin inhibitors like Dabigatran etexilate.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that binds to thrombin, inhibiting its activity and preventing blood clot formation. The pyridine ring and oxo group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Structural Diversity
Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate belongs to a broader class of β-keto esters with diverse substituents at the β-position. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected β-Keto Esters
Physicochemical Properties and Reactivity
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate) enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks in heterocyclic condensations .
- Steric Hindrance : Bulky substituents like trans-2-phenylcyclopropyl reduce reaction rates in Claisen-Schmidt condensations compared to smaller groups (e.g., methyl or fluorophenyl) .
- Solubility: Fluorinated analogs (e.g., Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate) exhibit lower aqueous solubility due to hydrophobic trifluoromethyl groups, impacting formulation strategies .
Biological Activity
Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate, also known as Ethyl Picolinoylacetate, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11N2O3 and a molecular weight of approximately 193.20 g/mol. It appears as an off-white to yellow-brown crystalline powder with a melting point ranging from 53 to 59 °C. The structure features an ethyl ester group, a ketone, and a pyridine ring, which contribute to its diverse biological activities.
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits effectiveness against certain bacterial strains. Research indicates that the compound can inhibit the growth of various microorganisms, making it a candidate for further development as an antimicrobial agent.
2. Antioxidant Activity
The compound has been noted for its antioxidant properties, which are critical in combating oxidative stress within biological systems. This activity suggests potential applications in preventing cellular damage associated with various diseases.
3. Anticancer Potential
Research is ongoing to explore the anticancer properties of this compound. Initial findings indicate that it may induce apoptosis in cancer cells, although the specific mechanisms and efficacy require further investigation.
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. The pyridine ring is known to interact with enzymes and receptors, modulating their activity and potentially leading to various biological effects such as:
- Inhibition of microbial growth : The compound may disrupt essential cellular processes in bacteria.
- Induction of apoptosis : In cancer cells, it may trigger programmed cell death through various signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 75418-74-5 | 0.97 |
| Ethyl 3-Methylpyridine-2-carboxylate | 58997-10-7 | 0.76 |
| Methyl 2-(pyridin-2-yl)acetate | 1658-42-0 | 0.77 |
| Ethyl 3-Oxo-3-(pyridin-4-yl)propanoate | 26377-17-3 | 0.76 |
| Methyl 3-(4-Pyridyl)-3-oxopropanoate | 82945-8 | 0.73 |
This table illustrates that while there are several related compounds, this compound possesses unique functional groups that enhance its reactivity and potential applications in medicinal chemistry.
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Research Findings on Antioxidant Activity
In vitro assays revealed that the compound exhibited a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. This suggests potential applications in formulations aimed at reducing oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-2-ylamine derivatives and ethyl 3-oxopropanoate precursors. For example, coupling ethyl isonicotinoylacetate with appropriate amines under basic conditions (e.g., piperidine in ethanol at 0–5°C) has been reported to yield structurally similar compounds with up to 86% efficiency . Alternative routes may involve stepwise acylation and cyclization, though yields may drop to ~42% if side reactions occur . Optimization of solvent polarity, temperature, and catalyst selection (e.g., Lewis acids) is critical for maximizing yield and purity.
Q. What key physical properties are critical for handling and storage?
- Methodological Answer : this compound has a melting point of 51–55°C and a boiling point of 125°C under reduced pressure (0.2 mmHg) . These properties necessitate storage in airtight containers at ≤4°C to prevent thermal decomposition or hygroscopic degradation. Differential scanning calorimetry (DSC) is recommended to assess thermal stability during formulation studies.
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the ester carbonyl (δ ~165–170 ppm) and pyridin-2-ylamino group signals (δ ~7–9 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₂N₂O₃: theoretical 208.0848 g/mol). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can resolve stereoelectronic effects, though crystallization may require slow evaporation from ethanol/water mixtures.
Advanced Research Questions
Q. How can stereoselective bioreduction be applied to derivatives of this compound?
- Methodological Answer : Short-chain dehydrogenases/reductases (SDRs), such as ChKRED12, have shown high stereoselectivity (>99% ee) in reducing structurally similar 3-oxoacyl substrates . For enzymatic reduction, couple the reaction with glucose dehydrogenase (GDH) for NADPH regeneration. Optimal conditions include pH 7–8, 30–37°C, and substrate concentrations ≤100 g/L to avoid enzyme inhibition. Monitor conversion via HPLC with chiral columns (e.g., Chiralpak IA/IB) to validate enantiopurity.
Q. How do reaction conditions (e.g., flash vacuum pyrolysis) influence decomposition pathways?
- Methodological Answer : Flash vacuum pyrolysis (FVP) at 400–600°C induces cleavage of the propanoate ester and pyridin-2-ylamino groups, generating reactive intermediates like nitriles or heterocyclic fragments . To study decomposition, use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Computational modeling (DFT) can predict bond dissociation energies and guide mechanistic interpretations.
Q. What safety protocols are recommended for handling based on structural analogs?
- Methodological Answer : While specific toxicological data are limited, structural analogs suggest potential respiratory and dermal hazards. Use P95/P100 respirators for aerosol protection and nitrile gloves (≥0.1 mm thickness) during handling . Avoid aqueous waste disposal; instead, neutralize with 10% sodium bicarbonate and incinerate in a licensed facility.
Data Contradictions and Resolution
- Synthesis Yields : reports yields ranging from 42% to 86% for similar compounds. Contradictions arise from differences in starting materials (e.g., substituted pyridines) and reaction scales. To resolve, perform small-scale screening (e.g., 0.1 mmol) with Design of Experiments (DoE) to identify optimal parameters before scaling up.
- Enzymatic Efficiency : While highlights ChKRED12’s high activity, substrate specificity may vary. Test mutant libraries or directed evolution to enhance compatibility with pyridin-2-ylamino groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
